
(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid
Overview
Description
(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid is an organic compound with a complex structure that includes an acetyloxy group, a methoxy group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a precursor molecule with acetic anhydride to introduce the acetyloxy group. This is followed by a series of reactions to introduce the methoxy and keto groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid exhibits significant antioxidant properties. Its ability to scavenge free radicals has been linked to potential therapeutic applications in preventing oxidative stress-related diseases. A study highlighted its efficacy in reducing oxidative damage in cellular models, suggesting its utility in formulating antioxidant-rich dietary supplements .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various biological systems. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines, which positions it as a candidate for developing anti-inflammatory drugs. This application is particularly relevant in treating chronic inflammatory conditions such as arthritis and cardiovascular diseases .
Biochemical Applications
Metabolic Pathway Studies
this compound serves as a valuable tool in metabolic studies. It is utilized to trace metabolic pathways involving keto acids and their derivatives. By analyzing its incorporation into metabolic cycles, researchers can gain insights into energy metabolism and the regulation of metabolic disorders .
Enzyme Inhibition Studies
The compound has been studied for its role as an enzyme inhibitor, particularly in pathways involving acyl-CoA synthetases. Its inhibitory action can help elucidate the mechanisms of fatty acid metabolism, providing a basis for developing therapeutic agents targeting metabolic syndromes .
Material Science
Polymer Synthesis
In material science, this compound is explored as a monomer for synthesizing biodegradable polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in sustainable packaging materials .
Case Studies
Mechanism of Action
The mechanism by which (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The acetyloxy group can participate in esterification reactions, while the methoxy and keto groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Hydroxy-4-methoxy-4-oxobutanoic acid: Similar structure but with a hydroxyl group instead of an acetyloxy group.
(3R)-3-(Methoxy)-4-methoxy-4-oxobutanoic acid: Contains an additional methoxy group.
(3R)-3-(Acetyloxy)-4-hydroxy-4-oxobutanoic acid: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid, also known as a derivative of methoxy-oxobutanoic acid, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₅H₈O₅
- CAS Number : 39701-84-3
This compound features an acetyloxy group, a methoxy group, and a keto group, contributing to its unique reactivity and biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase (LOX) and cyclooxygenase (COX), which are critical in the synthesis of pro-inflammatory mediators.
- Antioxidant Properties : The presence of methoxy and acetyloxy groups suggests potential antioxidant activity, possibly through the scavenging of reactive oxygen species (ROS).
- Cytotoxicity : In vitro studies have shown that this compound can exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as 5-lipoxygenase (5-LOX), leading to reduced synthesis of leukotrienes, which are mediators of inflammation .
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells .
Case Study 1: Inhibition of Inflammatory Mediators
A study investigated the effect of this compound on human immune cells. Results showed a significant reduction in leukotriene production when cells were treated with this compound, suggesting a potent anti-inflammatory effect. The IC50 value for 5-LOX inhibition was determined to be around 0.11 μM, indicating strong inhibitory capacity .
Case Study 2: Antioxidant Activity
In another study focusing on oxidative stress models, this compound demonstrated significant antioxidant activity by reducing ROS levels in cultured cells. The compound was found to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Comparative Biological Activity Table
Properties
CAS No. |
39701-84-3 |
---|---|
Molecular Formula |
C7H10O6 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
(3S)-3-acetyloxy-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C7H10O6/c1-4(8)13-5(3-6(9)10)7(11)12-2/h5H,3H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
DQUIKZDAUFIOEL-YFKPBYRVSA-N |
SMILES |
CC(=O)OC(CC(=O)O)C(=O)OC |
Isomeric SMILES |
CC(=O)O[C@@H](CC(=O)O)C(=O)OC |
Canonical SMILES |
CC(=O)OC(CC(=O)O)C(=O)OC |
Pictograms |
Corrosive |
Synonyms |
2-(S)-(Acetyloxy)butanedioic Acid 1-Methyl Ester; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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